3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Overview
Description
3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Synthetic approaches towards spirocyclic and azaspiro compounds similar to the one have been developed, focusing on the synthesis of biologically active molecules. For instance, a study reported the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, showcasing their potential as scaffolds for further pharmaceutical development (Apaydın et al., 2019). Another example includes the development of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one for antimicrobial activity (Singh et al., 2021).
Potential Biological Activities
Research into the biological activities of compounds structurally related to 3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one has highlighted several areas of interest. Compounds with the 1-thia-4-azaspiro[4.5]decan-3-one backbone have demonstrated antiviral activities, including inhibition against human coronavirus and influenza virus, indicating their potential in antiviral drug development (Apaydın et al., 2019). Moreover, certain derivatives have shown antimycobacterial activity against M. tuberculosis, suggesting their use in treating tuberculosis (Güzel et al., 2006).
Theoretical Studies
Theoretical studies have also been conducted on derivatives of this compound, focusing on their chemical properties and interactions. For example, research on gabapentin-base synthesis involving similar compounds explored the electron-donating and withdrawing effects on intramolecular hydrogen bond strength, contributing to the understanding of their structural and electronic characteristics (Amirani Poor et al., 2018).
Properties
IUPAC Name |
3-amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c12-4-1-10(15)13-5-3-11(8-13)7-9(14)2-6-16-11/h9,14H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYFXMAOSPGDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(C2)C(=O)CCN)CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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